molecular formula C16H23N5O3 B2408130 3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915929-05-4

3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2408130
CAS RN: 915929-05-4
M. Wt: 333.392
InChI Key: SBVCCGOAKVCUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Pathways : A study by Klásek et al. (2009) details the reaction of 3-butyl-3-amino-1H,3H-quinoline-2,4-diones with isothiocyanates to yield novel compounds through rearrangement processes. These compounds were characterized using various spectroscopic methods, including single-crystal X-ray diffraction, demonstrating an innovative pathway for generating structurally complex derivatives (Klásek et al., 2009).

Biological Evaluation and Potential Applications

Antidepressant and Anxiolytic Potential : Zagórska et al. (2016) synthesized a series of derivatives and evaluated their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic applications. This research underscores the therapeutic potential of such compounds in treating mood disorders (Zagórska et al., 2016).

Adenosine Receptor Antagonism : Research by Baraldi et al. (2008) on the structure-activity relationship of imidazo[2,1-f]purinones revealed their potency as selective A(3) adenosine receptor antagonists. This finding suggests applications in designing drugs targeting adenosine receptors for various therapeutic effects (Baraldi et al., 2008).

properties

IUPAC Name

2-butyl-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-5-6-7-20-14(23)12-13(18(4)16(20)24)17-15-19(8-9-22)10(2)11(3)21(12)15/h22H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVCCGOAKVCUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3CCO)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.